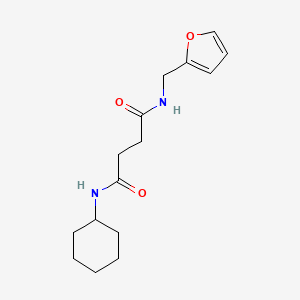
N-cyclohexyl-N'-(furan-2-ylmethyl)butanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N’-(furan-2-ylmethyl)butanediamide is an organic compound that features a cyclohexyl group and a furan ring connected through a butanediamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-(furan-2-ylmethyl)butanediamide can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with furan-2-carboxylic acid under microwave-assisted conditions. The reaction is typically carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, which facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave reactors can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction conditions such as temperature, solvent, and substrate concentration is crucial for achieving high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclohexyl-N’-(furan-2-ylmethyl)butanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The furan ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the furan ring can yield furan-2-carboxylic acid derivatives.
Reduction: Reduction of the amide group can produce primary or secondary amines.
Substitution: Substitution reactions can lead to various substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N’-(furan-2-ylmethyl)butanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-N’-(furan-2-ylmethyl)butanediamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amide groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-cyclohexyl-2-((furan-2-ylmethyl)amino)acetamide
- 1-cyclopropyl-N-(furan-2-ylmethyl)methanamine
Uniqueness
N-cyclohexyl-N’-(furan-2-ylmethyl)butanediamide is unique due to its specific combination of a cyclohexyl group and a furan ring connected through a butanediamide linkage. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C15H22N2O3 |
|---|---|
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
N'-cyclohexyl-N-(furan-2-ylmethyl)butanediamide |
InChI |
InChI=1S/C15H22N2O3/c18-14(16-11-13-7-4-10-20-13)8-9-15(19)17-12-5-2-1-3-6-12/h4,7,10,12H,1-3,5-6,8-9,11H2,(H,16,18)(H,17,19) |
InChI-Schlüssel |
CQWOLWORZXVNQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)CCC(=O)NCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


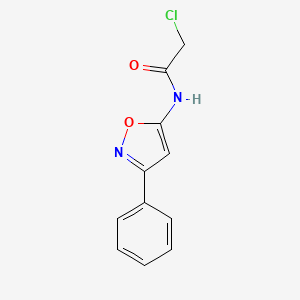
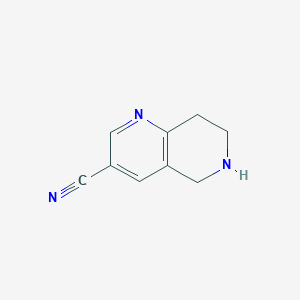
![7-(4-Bromophenyl)-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12446924.png)
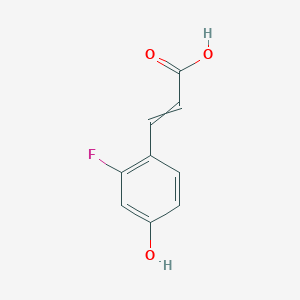
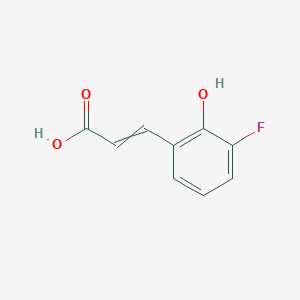
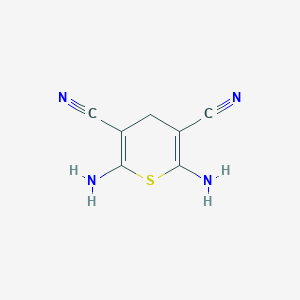
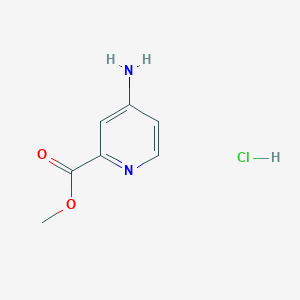
![2,2'-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(4-bromophenyl)ethanone]](/img/structure/B12446955.png)
![2-({(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}amino)-4-propylphenol](/img/structure/B12446971.png)
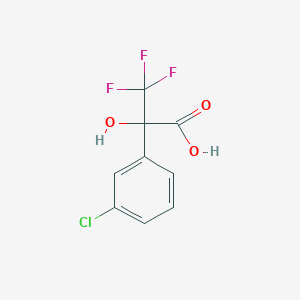
![1-Boc-3-[(4-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12446977.png)
![2-(2-methoxyphenoxy)-N-[4-[2-[4-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]pyrimidin-5-yl]phenyl]acetamide](/img/structure/B12446979.png)
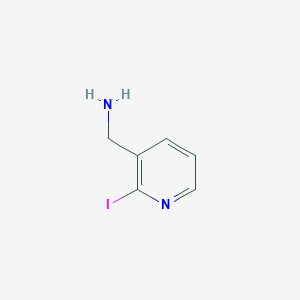
![[(2-Methylcyclopropyl)methyl]hydrazine](/img/structure/B12447002.png)
